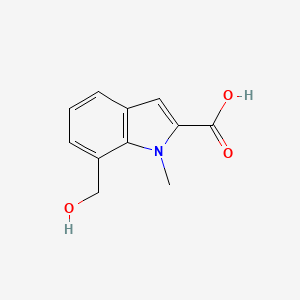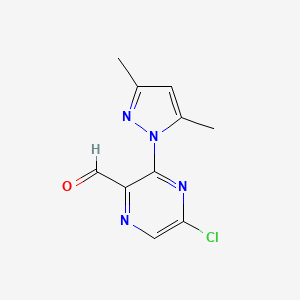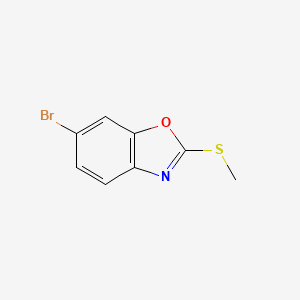
2-chloro-N-methyl-N-(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C7H14ClNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by isobutyl and methyl groups, and one hydrogen atom on the carbon is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-chloro-N-methyl-N-(2-methylpropyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with isobutylamine and methylamine. The reaction typically involves the following steps:
Reaction of Chloroacetyl Chloride with Isobutylamine: Chloroacetyl chloride is added dropwise to a solution of isobutylamine in an inert solvent such as dichloromethane, maintaining the temperature below 0°C to control the exothermic reaction.
Addition of Methylamine: After the initial reaction, methylamine is added to the reaction mixture, and the temperature is gradually increased to room temperature.
Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-methyl-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or alcohols depending on the nucleophile used.
Hydrolysis: Formation of the corresponding amide and hydrochloric acid.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-(2-methylpropyl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-N-(2-methylpropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The isobutyl and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.
Comparación Con Compuestos Similares
2-chloro-N-methyl-N-(2-methylpropyl)acetamide can be compared with other similar compounds such as:
2-chloro-N-methylacetamide: Lacks the isobutyl group, which may affect its reactivity and biological activity.
2-chloro-N-isobutylacetamide: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
2-chloro-N,N-dimethylacetamide: Contains two methyl groups instead of an isobutyl group, which can alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C7H14ClNO/c1-6(2)5-9(3)7(10)4-8/h6H,4-5H2,1-3H3 |
Clave InChI |
BPGUPWBECWZODX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















